N-Acetyl-3-fluoro-4-nitro-L-phenylalanine
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Overview
Description
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of an acetyl group, a fluorine atom, and a nitro group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method includes the acetylation of 3-fluoro-4-nitro-L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetyl group can be hydrolyzed to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3-amino-4-nitro-L-phenylalanine.
Reduction: 3-fluoro-4-amino-L-phenylalanine.
Substitution: L-phenylalanine.
Scientific Research Applications
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-3-fluoro-4-nitro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The acetyl group provides stability and modulates the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-fluoro-L-phenylalanine
- N-Acetyl-3-nitro-L-phenylalanine
- N-Acetyl-4-nitro-L-phenylalanine
Uniqueness
N-Acetyl-3-fluoro-4-nitro-L-phenylalanine is unique due to the simultaneous presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
Properties
CAS No. |
918906-63-5 |
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Molecular Formula |
C11H11FN2O5 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-fluoro-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O5/c1-6(15)13-9(11(16)17)5-7-2-3-10(14(18)19)8(12)4-7/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
PYONKMFQVQKJGI-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
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